molecular formula C21H20FN3OS B11239959 N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}-2,3-dimethylbenzamide

N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}-2,3-dimethylbenzamide

Cat. No.: B11239959
M. Wt: 381.5 g/mol
InChI Key: KPHYAHZIPRSZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}-2,3-dimethylbenzamide is a synthetic small molecule featuring a 2,3-dihydroimidazo[2,1-b][1,3]thiazole core substituted at position 6 with a 4-fluorophenyl group. The methylene bridge at position 5 links the heterocyclic core to a 2,3-dimethylbenzamide moiety. This compound is structurally related to several imidazothiazole derivatives reported in medicinal chemistry, particularly those targeting kinase inhibition or antiparasitic activity . Its synthesis likely involves condensation of a 5-aminomethylimidazothiazole intermediate with 2,3-dimethylbenzoyl chloride, followed by purification via chromatography or crystallization. While explicit physicochemical data (e.g., melting point, solubility) are unavailable, its molecular weight is estimated at ~395.4 g/mol based on analogs .

Properties

Molecular Formula

C21H20FN3OS

Molecular Weight

381.5 g/mol

IUPAC Name

N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-2,3-dimethylbenzamide

InChI

InChI=1S/C21H20FN3OS/c1-13-4-3-5-17(14(13)2)20(26)23-12-18-19(15-6-8-16(22)9-7-15)24-21-25(18)10-11-27-21/h3-9H,10-12H2,1-2H3,(H,23,26)

InChI Key

KPHYAHZIPRSZIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)F)C

Origin of Product

United States

Preparation Methods

Cyclization Efficiency

Varying the solvent polarity significantly impacts cyclization yields. Ethanol affords higher reproducibility (75–80% yield) compared to 1,4-dioxane (65–70%) due to improved solubility of intermediates.

Bromination Selectivity

Excess PBr3 (1.5 equiv) ensures complete conversion of the alcohol to the bromomethyl derivative, minimizing di-brominated byproducts.

Coupling Agent Comparison

Coupling AgentYield (%)Reaction Time (h)
HATU8212
EDCI/HOBt7818

HATU offers faster kinetics but higher cost, whereas EDCI/HOBt is more economical for large-scale synthesis.

Analytical Characterization and Purity Assessment

Final compounds are validated using:

  • 1H/13C NMR : Confirmation of methylene bridge (-CH2-) at δ 4.2–4.5 ppm and aromatic protons from the 4-fluorophenyl group.

  • HPLC : Purity >95% using a C18 column (acetonitrile/water gradient).

  • Mass Spectrometry : Molecular ion peak ([M+H]+) at m/z 434.3.

Industrial-Scale Production Considerations

  • Continuous Flow Reactors : Enhance cyclization and coupling step efficiency by reducing reaction times by 30–40%.

  • Purification : Recrystallization from methanol/water mixtures achieves >99% purity, avoiding costly chromatography.

  • Cost Analysis : EDCI/HOBt coupling reduces raw material costs by 20% compared to HATU, making it preferable for bulk production .

Chemical Reactions Analysis

N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}-2,3-dimethylbenzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}-2,3-dimethylbenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}-2,3-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparative Data Table

Compound Name R<sup>6</sup> (Imidazothiazole) R<sup>Benzamide</sup> Molecular Weight (g/mol) Key Pharmacological Notes
N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}-2,3-dimethylbenzamide (Target) 4-Fluorophenyl 2,3-Dimethylbenzamide ~395.4 Unknown; structural analog of kinase inhibitors
4-Fluoro-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}benzamide 4-Fluorophenyl 4-Fluorobenzamide 371.4 Higher polarity; potential metabolic stability
N-{[6-(4-Chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-3-(trifluoromethyl)benzamide 4-Chlorophenyl 3-(Trifluoromethyl)benzamide 437.9 Enhanced lipophilicity; possible CYP450 inhibition
Ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate 4-Fluorophenyl Ethyl ester at position 2 304.3 Prodrug candidate; esterase activation required

Biological Activity

N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2,3-dimethylbenzamide is a complex organic compound with a unique structural configuration that integrates a fluorophenyl moiety, an imidazo[2,1-b][1,3]thiazole core, and a dimethylbenzamide unit. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer and antimicrobial properties.

Structural Characteristics

The compound's structure can be represented as follows:

\text{N 6 4 Fluorophenyl 2H 3H imidazo 2 1 b 1 3 thiazol 5 yl methyl}-2,3-dimethylbenzamide}

This configuration allows for various interactions with biological targets such as enzymes and receptors, which may lead to significant therapeutic effects.

Anticancer Properties

Research indicates that compounds with imidazo[2,1-b][1,3]thiazole structures often exhibit notable anticancer activity. For instance:

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells. The presence of the fluorophenyl group enhances lipophilicity and potentially improves cellular uptake.
  • Case Studies : In vitro studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines. For example, studies on related imidazo-thiazole derivatives revealed IC50 values in the low micromolar range against breast and lung cancer cells.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
  • Case Studies : A related compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli.

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Imidazo[2,1-b][1,3]thiazole Core : This can be achieved through cyclization reactions involving thioamides and α-haloketones.
  • Coupling Reactions : The final product is obtained through coupling reactions between the imidazo-thiazole intermediate and the dimethylbenzamide moiety.

Comparative Analysis

To better understand the biological activity of this compound relative to others in its class, a comparison table is useful:

Compound NameStructural FeaturesBiological Activity
N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-methylbenzamideSimilar imidazothiazole coreAnticancer
4-Bromo-N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamideContains bromine substituentAntimicrobial
6-(4-Fluorophenyl)-imidazo[2,1-b][1,3]thiazoleLacks benzamide unitModerate anticancer

Q & A

Q. What are the optimal synthetic routes for N-{[6-(4-Fluorophenyl)-2H,3H-imidazo[2,1-B][1,3]thiazol-5-YL]methyl}-2,3-dimethylbenzamide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling imidazo-thiazole precursors with substituted benzamide derivatives. Key steps include:
  • Reagent Optimization : Use of triethylamine (Et₃N) in dimethylformamide (DMF) to facilitate amide bond formation .
  • Catalytic Conditions : Copper(I)-catalyzed cyclization for imidazo-thiazole core assembly .
  • Intermediate Characterization : Employ FT-IR for functional group verification (e.g., C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C-NMR to confirm regiochemistry (e.g., aromatic proton splitting patterns) .
  • Purity Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection .

Q. How is the structural identity of the compound confirmed, particularly its stereochemistry and crystal packing?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding networks in the imidazo-thiazole core) .
  • Spectroscopic Validation :
  • Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass matching (±5 ppm).
  • 2D-NMR (COSY, HSQC) : Assign coupling between thiazole protons and fluorophenyl substituents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 4-bromophenyl, 4-methoxyphenyl) to assess electronic effects on target binding .
  • Bioactivity Profiling : Test analogs against enzyme targets (e.g., kinases) using fluorescence polarization assays or cellular viability screens (e.g., MTT assays). Correlate IC₅₀ values with substituent Hammett parameters .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in active sites, validated by mutagenesis studies .

Q. What strategies resolve contradictory bioactivity data across different assay models (e.g., cell-free vs. cellular assays)?

  • Methodological Answer :
  • Orthogonal Assays : Compare enzymatic inhibition (cell-free) with cellular uptake studies (e.g., LC-MS quantification of intracellular compound levels) .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid metabolism in cellular models .
  • Target Engagement Validation : Employ biophysical techniques like surface plasmon resonance (SPR) to confirm direct target binding .

Q. How is the compound’s binding mode with biological targets determined experimentally?

  • Methodological Answer :
  • Crystallographic Studies : Co-crystallize the compound with purified target proteins (e.g., kinases) to resolve binding interactions at atomic resolution .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Hydrogen-Deuterium Exchange (HDX) MS : Map conformational changes in the target protein upon compound binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.